An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-chloro-3-nitropyridine
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloro-3-nitropyridine is a halogenated nitro-substituted pyridine derivative. Its specific substitution pattern imparts a unique electronic and steric profile, making it a potentially valuable building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its application in synthesis, purification, and formulation. This technical guide provides a summary of the known physical characteristics of 2-Bromo-5-chloro-3-nitropyridine and outlines the standard experimental protocols for their determination.
Core Physical Properties
Table 1: Summary of Physical Properties of 2-Bromo-5-chloro-3-nitropyridine
| Property | Value | Source/Method |
| Molecular Formula | C₅H₂BrClN₂O₂ | Calculated |
| Molecular Weight | 237.44 g/mol | Calculated |
| Appearance | Solid (predicted) | Supplier Information |
| Melting Point | Data not available | Literature Search |
| Boiling Point | Data not available | Literature Search |
| Solubility | Data not available | Literature Search |
Note: It is imperative to experimentally determine the melting point, boiling point, and solubility for this specific isomer, as values can vary significantly between isomers. For example, the isomer 5-Bromo-2-chloro-3-nitropyridine has a reported melting point of 64-70 °C.[1][2] Another isomer, 2-Bromo-3-chloro-5-nitropyridine, has a reported boiling point of 292.5 °C.[3]
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like 2-Bromo-5-chloro-3-nitropyridine.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity.
Methodology: Capillary Method
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Sample Preparation: A small amount of the crystalline 2-Bromo-5-chloro-3-nitropyridine is finely powdered and packed into a thin-walled capillary tube, sealed at one end.
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Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath with a controlled temperature ramp and a means of observing the sample.
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Procedure: The capillary tube is placed in the heating block, and the temperature is gradually increased. The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For a solid compound, the boiling point is determined at reduced pressure to prevent decomposition.
Methodology: Distillation Method (at reduced pressure)
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Apparatus: A micro-distillation apparatus is assembled, including a flask, a condenser, a receiving flask, and connections to a vacuum pump and a manometer.
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Procedure: A small sample of 2-Bromo-5-chloro-3-nitropyridine is placed in the distillation flask. The system is evacuated to a specific pressure. The sample is then heated, and the temperature at which the liquid boils and the vapor condenses is recorded as the boiling point at that pressure.
Solubility Determination
Understanding the solubility profile is crucial for reaction setup, purification, and formulation.
Methodology: Qualitative Solubility Testing
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Procedure: A small, measured amount of 2-Bromo-5-chloro-3-nitropyridine (e.g., 10 mg) is added to a test tube containing a measured volume of a solvent (e.g., 1 mL).
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Observation: The mixture is agitated at a controlled temperature, and the solubility is observed. This is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
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Classification: The compound is classified as soluble, partially soluble, or insoluble in each solvent.
Caption: Solubility Testing Workflow.
Spectroscopic Characterization
Spectroscopic data provides structural confirmation of the molecule. While specific spectra for 2-Bromo-5-chloro-3-nitropyridine are not publicly available, the expected spectral features based on its functional groups are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromo, chloro, and nitro substituents.
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¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon, with carbons attached to electronegative substituents appearing at higher chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| C-Br | Stretch | 600 - 500 |
| C-Cl | Stretch | 800 - 600 |
| C=N, C=C (pyridine ring) | Stretch | 1600 - 1450 |
| C-H (aromatic) | Stretch | 3100 - 3000 |
| NO₂ | Asymmetric Stretch | 1550 - 1500 |
| NO₂ | Symmetric Stretch | 1355 - 1315 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks, which can be used to confirm the presence and number of these halogen atoms.
Conclusion
This technical guide summarizes the currently available physical property data for 2-Bromo-5-chloro-3-nitropyridine and provides a framework for the experimental determination of its key physical characteristics. Due to the limited availability of specific experimental data for this isomer, researchers are strongly encouraged to perform these measurements to ensure the accuracy of their work. The provided experimental protocols and expected spectroscopic features will serve as a valuable resource for scientists and professionals working with this compound.
